molecular formula C24H20N4O3S B2950871 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361477-82-9

3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2950871
CAS No.: 361477-82-9
M. Wt: 444.51
InChI Key: FPWGQBHMOOKFRC-UHFFFAOYSA-N
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Description

3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound with a molecular formula of C17H15N5O2S. This compound is characterized by its thieno[2,3-b]pyridine core structure, which is substituted with various functional groups, including amino, cyano, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions, such as temperature, pressure, and the use of specific catalysts. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino groups can be oxidized to form nitro groups.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the aromatic rings.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique structure may find use in materials science or as a component in advanced materials.

Mechanism of Action

The exact mechanism of action of 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile depends on its specific application. Generally, the compound may interact with biological targets through binding to enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of functional groups and core structure. Similar compounds might include other thieno[2,3-b]pyridine derivatives or compounds with similar substituents. These compounds may differ in their biological activity, solubility, and overall chemical behavior.

List of Similar Compounds

  • 3,6-Diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

  • 2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine

Properties

IUPAC Name

3,6-diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-3-31-16-10-4-13(5-11-16)18-17(12-25)23(27)28-24-19(18)20(26)22(32-24)21(29)14-6-8-15(30-2)9-7-14/h4-11H,3,26H2,1-2H3,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWGQBHMOOKFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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